1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride

CAS No.: 1220037-72-8

Cat. No.: VC3010468

Molecular Formula: C10H23Cl2N3

Molecular Weight: 256.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220037-72-8 |

|---|---|

| Molecular Formula | C10H23Cl2N3 |

| Molecular Weight | 256.21 g/mol |

| IUPAC Name | 1-methyl-4-piperidin-3-ylpiperazine;dihydrochloride |

| Standard InChI | InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;/h10-11H,2-9H2,1H3;2*1H |

| Standard InChI Key | GMRGYDBNTZNDPI-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2CCCNC2.Cl.Cl |

| Canonical SMILES | CN1CCN(CC1)C2CCCNC2.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

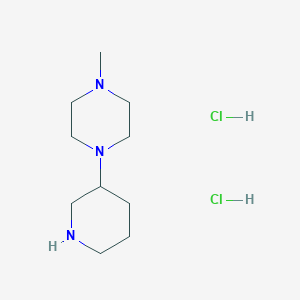

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride (CAS Number: 1220037-72-8) is a derivative of piperazine containing both piperazine and piperidine heterocyclic rings. The compound features a 3-piperidinyl group attached to a 1-methylpiperazine structure, with two hydrochloride salt formations stabilizing the molecule .

Physical and Chemical Properties

The compound exhibits distinct physiochemical properties that make it valuable for pharmaceutical research and synthesis applications. These properties are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₃Cl₂N₃ |

| Molecular Weight | 256.21600 g/mol |

| Exact Mass | 255.12700 |

| Polar Surface Area (PSA) | 18.51000 |

| LogP | 1.79440 |

| HS Code | 2933599090 |

Table 1: Physiochemical properties of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride

Structural Features

The structural arrangement of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride is characterized by:

-

A piperazine ring with a methyl group attached to one nitrogen atom

-

A piperidine ring connected at the 3-position to the second nitrogen of the piperazine ring

-

Two hydrochloride salt formations neutralizing the basic nitrogen atoms

This structural configuration contributes to the compound's potential binding affinity with various receptors, particularly those in the central nervous system.

Biological Activity and Pharmacological Significance

Receptor Interactions

Piperazine derivatives containing piperidine moieties, like 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride, have demonstrated significant interactions with various neurotransmitter receptors. These interactions make them valuable for pharmaceutical research. Table 2 summarizes potential receptor interactions based on studies of structurally similar compounds:

| Receptor Type | Interaction Type | Potential Therapeutic Application |

|---|---|---|

| Histamine (H₃) | Antagonism | Cognitive disorders, narcolepsy |

| Serotonin (5-HT) | Varied (agonist/antagonist) | Depression, anxiety disorders |

| Dopamine | Antagonism | Schizophrenia, bipolar disorder |

| Sigma (σ) | Antagonism | Pain management, neuroprotection |

Table 2: Potential receptor interactions based on structurally similar compounds

Structure-Activity Relationship

The positioning of the piperidine ring at the 3-position (rather than the 4-position) in 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride likely influences its receptor binding profile. Research on similar compounds suggests that the 3-position substitution may affect:

-

The compound's conformational flexibility

-

Its hydrogen-bonding capabilities

-

The electronic distribution across the molecule

These factors collectively influence how the compound interacts with biological targets .

Comparative Analysis with Related Compounds

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride belongs to a broader family of piperazine derivatives with varying substitution patterns. Understanding the differences between these compounds provides valuable insights into structure-activity relationships.

Structural Variations

Table 3 compares 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride with structurally related compounds:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride | 1220037-72-8 | C₁₀H₂₃Cl₂N₃ | Piperidine attached at 3-position |

| 1-Methyl-4-(4-piperidinyl)piperazine dihydrochloride | 1219979-73-3 | C₁₀H₂₃Cl₂N₃ | Piperidine attached at 4-position |

| 1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride | 1220029-81-1 | C₁₁H₂₅Cl₂N₃ | Contains methylene bridge between rings |

| 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride | 1621519-77-4 | C₁₀H₂₄Cl₃N₃ | Contains three HCl molecules |

Table 3: Comparison of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride with related compounds

Protonation States and Their Significance

The dihydrochloride salt formation in 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride influences its pharmacological properties. Research on related compounds suggests that:

-

Protonation states significantly affect receptor binding affinities

-

The position of the protonated nitrogen atoms influences electrostatic interactions with binding sites

-

Salt formation impacts solubility and bioavailability

For instance, studies on similar compounds have shown that piperazine derivatives exist in varying protonation states at physiological pH, which directly impacts their pharmacological activity .

Applications in Pharmaceutical Research

Medicinal Chemistry Applications

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride and similar compounds serve as valuable:

-

Building blocks for more complex drug candidates

-

Pharmacological tools for studying receptor functions

-

Lead compounds for drug discovery programs

Current Research Directions

Recent research involving piperazine-piperidine derivatives has focused on:

-

Development of multi-target drugs for complex neurological disorders

-

Design of selective receptor ligands with improved side effect profiles

-

Exploration of novel therapeutic applications beyond traditional CNS targets

For example, compounds with similar structural features have been investigated for potential applications in treating acute myeloid leukemia by targeting FLT3 tyrosine kinase inhibition .

Synthesis Challenges and Optimization

Synthetic Hurdles

The synthesis of 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride presents several challenges:

-

Regioselectivity in forming the connection between the piperazine and piperidine rings

-

Control of stereochemistry around the piperidine ring

-

Purification to pharmaceutical-grade standards

Optimized Approaches

To address these challenges, researchers have explored several optimization strategies for similar compounds:

-

Use of alternative reducing agents like sodium dithionite instead of sodium borohydride or sodium triacetoxyborohydride

-

Modified reaction conditions to improve yield and purity

-

Alternative purification methods to enhance product quality

These approaches offer advantages including "simple operation process, low energy consumption and low production cost" .

Future Research Perspectives

The future research landscape for 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride may focus on:

-

Comprehensive receptor binding profiling

-

Investigation of its potential as a pharmacological tool

-

Development of more efficient and scalable synthesis methods

-

Exploration of its utility as a building block for novel pharmaceutical compounds

As research continues, this compound may prove valuable in addressing unmet medical needs, particularly in areas related to neurological and psychiatric disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume